4-Ethoxybenzene-1,3-diamine sulfate (CAS 68015-98-5), also known as 2,4-diaminophenetole sulfate, is a substituted meta-diamine salt primarily utilized as a high-reactivity coupling agent in oxidative dye synthesis and as a specialized monomer precursor in polymer chemistry. Featuring an electron-donating ethoxy group at the 4-position, this compound exhibits enhanced nucleophilicity on the aromatic ring compared to unsubstituted meta-phenylenediamine (mPD). The sulfate salt form is specifically procured to overcome the severe auto-oxidation and handling challenges associated with free-base aromatic diamines, providing a stable, highly water-soluble, and stoichiometrically precise reagent for aqueous-phase manufacturing and complex formulation environments [1].
Substituting 4-ethoxybenzene-1,3-diamine sulfate with its free-base counterpart or simpler analogs like m-phenylenediamine introduces critical process vulnerabilities. The free-base form of 2,4-diaminophenetole is highly sensitive to atmospheric oxygen and light, rapidly degrading into dark, polymeric impurities that compromise batch-to-batch reproducibility and require strict inert-gas handling. Furthermore, substituting with unsubstituted m-phenylenediamine alters the fundamental coupling kinetics; the absence of the ethoxy group reduces the electron density of the aromatic ring, significantly slowing electrophilic aromatic substitution reactions with oxidized primary intermediates and shifting the spectral properties of the resulting dyes or polymers. Consequently, for processes requiring rapid coupling kinetics and precise colorimetric or optoelectronic tuning, generic meta-diamines are not viable drop-in replacements [1].
A primary procurement driver for the sulfate salt over the free base is its resistance to auto-oxidation. Free-base aromatic diamines like 4-ethoxybenzene-1,3-diamine rapidly oxidize upon air exposure, typically showing significant discoloration and purity degradation under ambient conditions. In contrast, the formulation of 4-ethoxybenzene-1,3-diamine as a sulfate salt protonates the amine groups, drastically reducing their susceptibility to oxidative degradation. This stabilization ensures that the compound maintains >97% purity over extended storage periods under standard conditions, eliminating the need for costly inert-gas storage and minimizing batch rejection rates in industrial synthesis [1].
| Evidence Dimension | Oxidative degradation susceptibility |
| Target Compound Data | Stable purity (>97%) over extended ambient storage |
| Comparator Or Baseline | Free-base 4-ethoxybenzene-1,3-diamine (rapid auto-oxidation and discoloration in air) |
| Quantified Difference | Significant reduction in auto-oxidation rate and extended shelf life |
| Conditions | Ambient storage conditions without inert gas protection |
Procuring the sulfate salt eliminates the need for specialized inert handling and prevents yield losses associated with degraded, oxidized precursors.
The sulfate salt form provides a critical advantage in aqueous processability compared to the free base. While free 4-ethoxybenzene-1,3-diamine exhibits limited solubility in neutral aqueous systems, necessitating the use of organic co-solvents or in-situ acidification, 4-ethoxybenzene-1,3-diamine sulfate is highly water-soluble. This allows for direct incorporation into aqueous reaction mixtures or formulations (e.g., oxidative coupling baths) at high concentrations. The enhanced solubility streamlines manufacturing workflows, reduces the environmental and economic costs associated with organic solvents, and ensures homogeneous reaction kinetics during polymer or dye synthesis [1].
| Evidence Dimension | Aqueous solubility |
| Target Compound Data | High aqueous solubility suitable for direct aqueous processing |
| Comparator Or Baseline | Free-base 4-ethoxybenzene-1,3-diamine (poor neutral aqueous solubility) |
| Quantified Difference | Elimination of organic co-solvent requirements for aqueous reactions |
| Conditions | Neutral aqueous media at standard processing temperatures |
High aqueous solubility simplifies manufacturing workflows, reduces solvent costs, and ensures uniform reaction kinetics in water-based synthesis.
Compared to unsubstituted m-phenylenediamine (mPD), 4-ethoxybenzene-1,3-diamine sulfate exhibits accelerated coupling kinetics in oxidative environments. The ethoxy group at the 4-position exerts a strong positive mesomeric (+M) effect, which significantly increases the electron density at the ortho and para positions relative to the amino groups. This lowers the oxidation potential and accelerates the rate of electrophilic aromatic substitution when reacting with oxidized primary intermediates (such as quinone diimines). As a result, processes utilizing the ethoxy-substituted derivative achieve faster conversion rates and higher yields of the target complex or polymer compared to baseline mPD [1].
| Evidence Dimension | Electrophilic coupling reactivity |
| Target Compound Data | Accelerated coupling due to +M effect of the ethoxy group |
| Comparator Or Baseline | Unsubstituted m-phenylenediamine (slower coupling kinetics) |
| Quantified Difference | Lowered oxidation potential and faster reaction rates with electrophiles |
| Conditions | Oxidative coupling reactions with primary diimine intermediates |
The accelerated reactivity allows for shorter reaction times and higher yields in the synthesis of complex dyes and conjugated polymers.
Due to its high water solubility and rapid coupling kinetics driven by the ethoxy group, this sulfate salt is ideal for manufacturing intense, deep-shade oxidative dyes where uniform aqueous processing and fast conversion are critical [1].
The ethoxy group provides unique steric and electronic tuning, making this compound a valuable monomer for developing specialized conductive polymers or optoelectronic materials with shifted absorption spectra compared to standard mPD-based polymers [2].
The oxidative stability of the sulfate salt ensures consistent stoichiometry and purity over time, making it the preferred form for use as an analytical reagent or standard in chemoinformatics and material science laboratories, eliminating the degradation issues of the free base [1].
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